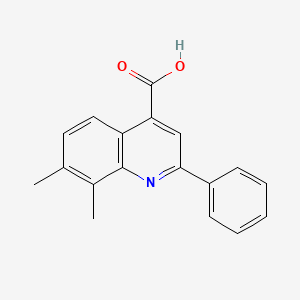

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7,8-dimethyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-8-9-14-15(18(20)21)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFVBXGVWUGZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoline-4-carboxylic acid scaffold is a privileged structure found in numerous bioactive agents.[1][2] This document offers a detailed examination of two robust and historically significant synthetic strategies: the Pfitzinger reaction and the Doebner reaction. For each pathway, this guide elucidates the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and discusses the rationale behind procedural choices. The content is designed for researchers, chemists, and drug development professionals, aiming to provide both theoretical understanding and practical, actionable laboratory guidance.

Introduction to Quinoline-4-Carboxylic Acids

The quinoline ring system is a foundational motif in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic pharmaceuticals exhibiting diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[3][4] The 4-carboxylic acid substituent, in particular, often plays a crucial role in modulating the pharmacological profile of these molecules, frequently serving as a key interaction point with biological targets.[5] this compound represents a specific analogue with a substitution pattern that can be tailored to explore structure-activity relationships (SAR) in drug discovery programs.

The synthesis of such substituted quinolines has been a subject of extensive research for over a century, leading to the development of several named reactions.[6] This guide will focus on the two most prominent and versatile methods for accessing the quinoline-4-carboxylic acid core:

-

The Pfitzinger Reaction: A condensation reaction between an isatin derivative and a carbonyl compound possessing an α-methylene group.[7][8]

-

The Doebner Reaction: A three-component, one-pot synthesis involving an aniline, an aldehyde, and pyruvic acid.[3][9]

Both methodologies offer distinct advantages and are widely employed for the construction of this important heterocyclic system.

Pathway I: The Pfitzinger Synthesis

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a powerful method for preparing substituted quinoline-4-carboxylic acids.[7][10] The reaction's core principle involves the base-catalyzed condensation of isatin or a substituted isatin with a carbonyl compound that has an active α-methylene group.[1]

Principle and Mechanism

To synthesize this compound via this route, the selected precursors are 6,7-dimethylisatin and acetophenone . The methyl groups at the C6 and C7 positions of the isatin scaffold directly translate to the C7 and C8 positions of the final quinoline product.

The reaction proceeds through a well-established mechanism:[1][7]

-

Ring Opening: The reaction initiates with the hydrolysis of the amide bond within the isatin ring by a strong base (e.g., potassium hydroxide), forming a potassium isatinate intermediate (a keto-acid).

-

Condensation: The aniline moiety of the isatinate then condenses with the carbonyl group of acetophenone to form an imine, commonly known as a Schiff base.

-

Tautomerization: The imine intermediate can tautomerize to its more reactive enamine form.

-

Cyclization & Dehydration: The enamine undergoes an intramolecular, Claisen-like condensation, followed by a dehydration step to yield the stable, aromatic quinoline-4-carboxylic acid product.

Caption: Mechanism of the Pfitzinger reaction.

Precursor Synthesis: 6,7-Dimethylisatin

Commercially available starting materials are paramount for reproducible synthesis. While 6,7-dimethylisatin is not as common as isatin itself, it can be reliably prepared from 2,3-dimethylaniline using methods analogous to the classic Sandmeyer isatin synthesis.[11][12]

Caption: Synthesis of the 6,7-dimethylisatin precursor.

Detailed Experimental Protocol (Pfitzinger)

This protocol is adapted from established procedures for the synthesis of 2-phenylquinoline-4-carboxylic acid.[1][13]

Materials & Reagents:

-

6,7-Dimethylisatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid

-

Diethyl Ether

Procedure:

-

Preparation of Base Solution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide pellets in 95% ethanol to prepare a 33% (w/v) solution. Caution: This dissolution is highly exothermic and should be performed with cooling.

-

Isatin Ring Opening: To the stirred, cooled KOH solution, add 1.0 molar equivalent of 6,7-dimethylisatin. Stir the mixture at room temperature for 45-60 minutes. The color should change as the isatin ring opens to form the potassium isatinate.

-

Addition of Ketone: Add 1.0-1.1 molar equivalents of acetophenone to the reaction mixture dropwise over 10 minutes.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal & Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator. To the resulting slurry, add a sufficient volume of deionized water to dissolve the potassium salt of the product.

-

Purification of Aqueous Solution: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted acetophenone and other neutral impurities. Discard the organic layers.

-

Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution with concentrated HCl or glacial acetic acid while stirring vigorously. The product will precipitate as a solid. Continue adding acid until the pH is approximately 4-5.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

| Parameter | Value/Condition | Rationale & Notes |

| Base | 33% KOH in Ethanol | A strong base is required to efficiently hydrolyze the isatin amide bond.[7] |

| Reactant Ratio | ~1:1 (Isatin:Ketone) | A slight excess of the ketone can be used to ensure complete consumption of the isatin. |

| Reaction Temp. | Reflux (~78 °C for EtOH) | Thermal energy is required to overcome the activation energy for the condensation and cyclization steps. |

| Reaction Time | 12-24 hours | The reaction is typically slow; completion should be verified by TLC analysis. |

| Workup | Acidification | Protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution. |

Pathway II: The Doebner Reaction

The Doebner reaction provides an alternative and highly convergent approach, constructing the final molecule from three simpler components in a single pot.[9] It is a variation of the more general Doebner-von Miller reaction.[14][15]

Principle and Mechanism

This three-component reaction utilizes 2,3-dimethylaniline , benzaldehyde , and pyruvic acid . The elegance of this method lies in its directness, assembling the complex quinoline core from readily available starting materials.

While the exact mechanism has been subject to discussion, the most widely accepted pathway proceeds as follows:[3][9]

-

Imine Formation: The reaction begins with the condensation of 2,3-dimethylaniline and benzaldehyde to form a Schiff base (an imine), with the elimination of water.

-

Nucleophilic Addition: The enol or enolate form of pyruvic acid then acts as a nucleophile, attacking the imine carbon.

-

Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to form a dihydroquinoline derivative.

-

Oxidation: The final step is an in-situ oxidation of the dihydroquinoline intermediate to the fully aromatic this compound. In the classic Doebner reaction, the Schiff base can act as the hydrogen acceptor for this oxidation step.[3]

Caption: Mechanism of the Doebener reaction.

Detailed Experimental Protocol (Doebner)

Modern variations of the Doebner reaction often employ Lewis or Brønsted acid catalysts to improve reaction rates and yields.[3][14] The following protocol is based on a catalyzed approach.[3]

Materials & Reagents:

-

2,3-Dimethylaniline

-

Benzaldehyde

-

Pyruvic Acid

-

Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) or Trifluoroacetic acid (TFA)

-

Ethanol (absolute)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2,3-dimethylaniline (1.1 mmol), benzaldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and absolute ethanol (10 mL).

-

Catalyst Addition: Add the catalyst, for example, Iron(III) triflate (10-15 mol%), to the mixture.

-

Heating: Equip the flask with a reflux condenser and a magnetic stirrer. Heat the reaction mixture to 80 °C (or reflux) in a heating mantle. Maintain this temperature for 3-5 hours. Monitor the reaction's progress by TLC.

-

Cooling and Precipitation: Upon completion, allow the mixture to cool to room temperature. In many cases, the crude product will begin to precipitate from the ethanol solution. The precipitation can be enhanced by cooling the flask in an ice bath.

-

Workup: Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: Collect the resulting solid product by vacuum filtration.

-

Purification: Transfer the filtered solid into a beaker containing a saturated aqueous sodium bicarbonate or potassium carbonate solution to dissolve the acidic product, forming its water-soluble salt. Filter this solution to remove any non-acidic impurities.

-

Re-precipitation and Drying: Cool the filtrate in an ice bath and re-precipitate the purified product by slowly adding acid (e.g., 1M HCl) until the solution is acidic. Filter the purified solid, wash with cold water, and dry under vacuum.

| Parameter | Value/Condition | Rationale & Notes |

| Catalyst | Fe(OTf)₃ or TFA | A Lewis or Brønsted acid catalyst accelerates the initial imine formation and subsequent cyclization.[3] |

| Reactant Ratio | ~1.1:1:1 (Aniline:Aldehyde:Acid) | A slight excess of the aniline can help drive the initial imine formation to completion. |

| Solvent | Ethanol | A polar protic solvent that is effective at solvating the reactants and intermediates. |

| Reaction Time | 3-5 hours | Catalyzed versions are significantly faster than the classic, uncatalyzed reaction.[3] |

| Purification | Base-Acid Wash | An effective method to separate the desired carboxylic acid from neutral starting materials or byproducts. |

Comparative Analysis and Physicochemical Data

Both the Pfitzinger and Doebner reactions are effective for the synthesis of this compound. The choice of route often depends on the availability and cost of the starting materials.

-

Pfitzinger Reaction:

-

Pros: Generally high-yielding and clean. The mechanism is straightforward.

-

Cons: Requires the synthesis of a substituted isatin (6,7-dimethylisatin), which adds an extra step to the overall sequence.

-

-

Doebner Reaction:

-

Pros: Highly convergent one-pot, three-component reaction. Utilizes simpler, more common starting materials (2,3-dimethylaniline).

-

Cons: Can sometimes produce lower yields or more byproducts than the Pfitzinger route, although modern catalyzed versions have greatly improved its efficiency.[16]

-

Table 3: Physicochemical Properties of the Target Compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO₂ | [17] |

| Molecular Weight | 291.34 g/mol | [17] |

| CAS Number | 436096-53-6 | [17] |

| Appearance | Solid | - |

| Melting Point | 231-232 °C | [18] |

| LogP (Predicted) | 3.2 ± 0.4 | [17] |

Conclusion

The synthesis of this compound can be successfully achieved through two primary, well-established methodologies: the Pfitzinger and Doebner reactions. The Pfitzinger pathway offers a robust, high-yielding route contingent on the preparation of the corresponding 6,7-dimethylisatin precursor. The Doebner reaction provides a more direct, one-pot alternative from simpler starting materials, with modern catalytic protocols making it an increasingly attractive and efficient option. The selection of a specific pathway will be guided by laboratory-specific considerations, including starting material availability, desired scale, and process optimization goals. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently undertake the synthesis of this and related quinoline-4-carboxylic acid derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Doebner reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Substituted Isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. jocpr.com [jocpr.com]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound (436096-53-6) for sale [vulcanchem.com]

- 18. 337496-05-6 Cas No. | 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid | Matrix Scientific [matrixscientific.com]

Unveiling the Therapeutic Potential of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This technical guide delves into the therapeutic potential of a specific derivative, 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. While direct experimental data on this particular molecule is limited, this document extrapolates its probable biological activities based on the well-established properties of the 2-phenylquinoline-4-carboxylic acid core. We will explore its synthetic pathway, potential as an anti-inflammatory and anticancer agent through the inhibition of the NF-κB signaling pathway, and its predicted antimicrobial properties. Detailed, field-proven experimental protocols are provided to enable the validation of these hypotheses.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a recurring motif in numerous natural products and synthetic bioactive compounds.[2] The addition of a carboxylic acid at the 4-position and a phenyl group at the 2-position creates the 2-phenylquinoline-4-carboxylic acid scaffold, a structure known to be a cornerstone for the development of novel therapeutics.[3] This class of compounds has been investigated for a range of biological activities, including their role as histone deacetylase (HDAC) inhibitors and their antimicrobial properties.[1][3] The dimethyl substitution at the 7 and 8 positions of the quinoline core in this compound is anticipated to modulate its lipophilicity and electronic properties, potentially enhancing its biological efficacy and target specificity.

Synthesis via the Doebner-von Miller Reaction

The synthesis of 2-substituted quinoline-4-carboxylic acids is efficiently achieved through the Doebner-von Miller reaction, a one-pot, three-component condensation.[3][4] This reaction involves an aniline, an aldehyde, and pyruvic acid.[3] For the synthesis of this compound, the reaction would proceed with 3,4-dimethylaniline, benzaldehyde, and pyruvic acid.

The reaction mechanism initiates with the formation of an imine from the aniline and benzaldehyde.[3] Concurrently, the enolate of pyruvic acid adds to the imine, followed by an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline intermediate.[3] The final step is an in-situ oxidation to yield the aromatic quinoline ring system.[3] The use of a Lewis acid catalyst, such as iron(III) trifluoromethanesulfonate, can significantly improve reaction times and yields.[2]

Caption: A simplified workflow of the Doebner-von Miller reaction for the synthesis of the title compound.

Predicted Biological Activity: Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[5][6] Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers.[6][7] Quinoline derivatives have emerged as promising inhibitors of this pathway.[7][8]

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[6][9] This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[9]

It is hypothesized that this compound may act as an inhibitor of the NF-κB pathway, potentially by interfering with the nuclear translocation of the p50/p65 dimer or its binding to DNA.[10][11]

Caption: The canonical NF-κB signaling pathway and the proposed point of inhibition by the title compound.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

To evaluate the potential cytotoxic effects of this compound, the MTT assay is a reliable and widely used colorimetric method.[12][13] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Protocol:

-

Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.[18]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Data Presentation

The following tables provide a template for the presentation of hypothetical data from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |

| 0.1 | 98 ± 3.2 | 95 ± 4.1 | 92 ± 3.8 |

| 1 | 92 ± 2.8 | 85 ± 3.5 | 78 ± 4.2 |

| 10 | 75 ± 4.5 | 60 ± 5.1 | 45 ± 3.9 |

| 50 | 40 ± 3.9 | 25 ± 3.2 | 15 ± 2.5 |

| 100 | 15 ± 2.1 | 5 ± 1.8 | <5 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | 16 |

| Bacillus subtilis (ATCC 6633) | 8 |

| Escherichia coli (ATCC 25922) | 32 |

| Pseudomonas aeruginosa (ATCC 27853) | 64 |

Conclusion and Future Directions

Based on the established biological activities of the 2-phenylquinoline-4-carboxylic acid scaffold, this compound is a promising candidate for further investigation as an anti-inflammatory, anticancer, and antimicrobial agent. The dimethyl substitutions may enhance its pharmacological properties. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses. Future research should focus on elucidating the precise mechanism of action, conducting in vivo efficacy studies, and exploring structure-activity relationships through the synthesis and testing of related analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction | Scientific.Net [scientific.net]

- 3. benchchem.com [benchchem.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. mdpi.com [mdpi.com]

- 8. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay - Wikipedia [en.wikipedia.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

An In-depth Technical Guide to the Chemical Properties of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline carboxylic acid class. The quinoline scaffold is a prominent feature in a multitude of natural products and synthetic compounds of significant interest to the pharmaceutical industry. Derivatives of 2-phenylquinoline-4-carboxylic acid, in particular, have garnered attention for their diverse biological activities, which include potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic placement of dimethyl groups at the 7 and 8 positions, coupled with a phenyl group at the 2-position and a carboxylic acid at the 4-position, imparts a unique combination of lipophilicity and hydrogen bonding capabilities to the molecule, influencing its pharmacokinetic and pharmacodynamic profiles.[3]

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and spectral data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 436096-53-6 | [3] |

| Molecular Formula | C₁₈H₁₅NO₂ | [4] |

| Molecular Weight | 277.32 g/mol | [4] |

| Predicted LogP | 3.2 ± 0.4 | [3] |

| Hydrogen Bond Donors | 1 (from COOH) | [3] |

| Hydrogen Bond Acceptors | 3 (N in quinoline, 2 O in COOH) | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through well-established named reactions for quinoline synthesis, primarily the Doebner reaction and the Pfitzinger reaction.[5][6]

Doebner Reaction

The Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[5][7] For the synthesis of the target molecule, 3,4-dimethylaniline would serve as the aniline component, reacting with benzaldehyde and pyruvic acid.

Reaction Scheme: Doebner Synthesis

Caption: General scheme for the Doebner synthesis of the target compound.

Experimental Protocol (Adapted from a general Doebner reaction procedure[8]):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,4-dimethylaniline (1.0 equivalent), benzaldehyde (1.1 equivalents), and a suitable solvent such as ethanol or acetonitrile.

-

Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., boron trifluoride etherate, p-toluenesulfonic acid).

-

Initial Heating: Heat the mixture to a reflux or a specific temperature (e.g., 65 °C) and stir for a designated period (e.g., 1 hour) to facilitate the formation of the Schiff base intermediate.[8]

-

Addition of Pyruvic Acid: Slowly add a solution of pyruvic acid (0.6 equivalents) in the reaction solvent to the mixture.[8]

-

Reaction Progression: Continue heating and stirring the reaction mixture for an extended period (e.g., 20-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is typically subjected to an aqueous work-up. This may involve extraction with an organic solvent and washing with a saturated sodium bicarbonate solution to isolate the carboxylic acid product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an acid catalyst is essential to promote the initial condensation between the aniline and aldehyde to form the Schiff base, as well as the subsequent cyclization steps. The dropwise addition of pyruvic acid helps to control the reaction rate and minimize potential side reactions. The final work-up with a basic solution is a standard procedure to deprotonate the carboxylic acid, facilitating its separation from non-acidic impurities.

Pfitzinger Reaction

An alternative and widely used method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[6] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9] To synthesize this compound via this route, 5,6-dimethylisatin would be reacted with acetophenone.

Reaction Scheme: Pfitzinger Synthesis

Caption: General scheme for the Pfitzinger synthesis of the target compound.

Experimental Protocol (Adapted from a general Pfitzinger reaction procedure[10]):

-

Base Solution Preparation: In a round-bottom flask, prepare a solution of a strong base, such as potassium hydroxide, in a suitable solvent like ethanol.

-

Isatin Ring Opening: Add 5,6-dimethylisatin (1.0 equivalent) to the basic solution and stir until the isatin ring opens to form the corresponding isatinate. This is often accompanied by a color change.

-

Addition of Carbonyl Compound: Add acetophenone (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours (e.g., 12-24 hours), monitoring the reaction progress by TLC.

-

Work-up and Isolation: After cooling, the reaction mixture is typically poured into water and acidified with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the carboxylic acid product.

-

Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices: The strong base is crucial for the initial hydrolytic ring-opening of the isatin amide bond to form a keto-acid intermediate.[9] This intermediate then condenses with the enolate of acetophenone. The subsequent intramolecular cyclization and dehydration are also facilitated by the reaction conditions. Acidification in the final step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons of the quinoline and phenyl rings, as well as singlets for the two methyl groups. The chemical shifts of the quinoline protons will be influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating methyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for all 18 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position. The chemical shifts of the aromatic carbons will be consistent with the substitution pattern of the quinoline and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. The spectrum will also display characteristic absorptions for C-H and C=C stretching and bending vibrations of the aromatic rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₈H₁₅NO₂. The mass spectrum will show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) depending on the ionization technique used.

Potential Applications in Drug Development

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad range of biological activities.[2] The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents. The phenyl group at the 2-position can be further substituted to modulate activity and selectivity, while the carboxylic acid at the 4-position can serve as a handle for the synthesis of amides, esters, and other derivatives.

Recent studies on similar 2-phenylquinoline-4-carboxylic acid derivatives have highlighted their potential as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[5][12] The core structure of the target molecule provides a foundation for the design of new HDAC inhibitors with potentially improved potency and selectivity. Furthermore, the quinoline nucleus is a known pharmacophore in antimicrobial agents, and derivatives of this compound could be explored for their antibacterial and antifungal properties.[11]

Conclusion

This compound is a synthetically accessible compound with a range of interesting chemical properties and significant potential for applications in drug discovery and development. The established synthetic routes, such as the Doebner and Pfitzinger reactions, provide a reliable means for its preparation. While detailed experimental characterization data is not widely published, the expected physicochemical and spectral properties can be reasonably predicted. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the identification of novel therapeutic candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 3. This compound (436096-53-6) for sale [vulcanchem.com]

- 4. scbt.com [scbt.com]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-Depth Technical Guide to the Synthesis and Isolation of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a foundational structural motif in medicinal chemistry and drug discovery, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention due to their diverse and potent pharmacological activities, which include antimicrobial, antiviral, antimalarial, and anticancer properties.[2][3] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses on a specific, synthetically important derivative: 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, providing a comprehensive overview of its discovery through established synthetic routes, detailed experimental protocols for its isolation, and methods for its characterization.

Core Synthetic Strategies: A Tale of Two Name Reactions

The synthesis of 2-substituted quinoline-4-carboxylic acids is most prominently achieved through two classic name reactions: the Doebner reaction and the Pfitzinger synthesis. The choice between these two pathways is often dictated by the availability of the starting materials.

The Doebner Reaction: A Three-Component Condensation

First described by Oskar Doebner in 1887, this reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] For the synthesis of our target molecule, this compound, the required starting materials are 3,4-dimethylaniline, benzaldehyde, and pyruvic acid.

The reaction mechanism is thought to initiate with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final quinoline product.[4]

The Pfitzinger Synthesis: From Isatin to Quinoline

An alternative and equally powerful method is the Pfitzinger reaction, which utilizes an isatin (or a substituted isatin) and a carbonyl compound containing an α-methylene group, in the presence of a strong base.[6][7] To synthesize this compound via this route, one would employ 6,7-dimethylisatin and acetophenone.

The mechanism commences with the base-catalyzed ring-opening of the isatin to form an isatinic acid. This intermediate then condenses with the carbonyl compound to form a Schiff base, which subsequently undergoes an intramolecular cyclization and dehydration to afford the quinoline-4-carboxylic acid.[6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO₂ | [8] |

| Molecular Weight | 299.34 g/mol | [8] |

| Predicted LogP | 3.2 ± 0.4 | [8] |

| Hydrogen Bond Donors | 1 (from COOH) | [8] |

| Hydrogen Bond Acceptors | 3 (2 from N, 1 from COOH) | [8] |

| Rotatable Bonds | 3 | [8] |

Experimental Protocols

The following protocols are based on established methodologies for the Doebner and Pfitzinger reactions and have been adapted for the specific synthesis of this compound.

Method 1: Synthesis via the Doebner Reaction

This protocol details the synthesis of this compound from 3,4-dimethylaniline, benzaldehyde, and pyruvic acid.

Materials:

-

3,4-Dimethylaniline

-

Benzaldehyde

-

Pyruvic acid

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethylaniline (1.1 equivalents) and benzaldehyde (1.0 equivalent) in ethanol.

-

Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.0 equivalent) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the crude solid by vacuum filtration and wash with cold ethanol.

-

Purification:

-

Dissolve the crude product in an aqueous solution of sodium hydroxide.

-

Treat the solution with activated charcoal to remove colored impurities and filter.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 4-5 to precipitate the purified this compound.

-

Collect the purified solid by vacuum filtration, wash with water until the washings are neutral, and dry in a vacuum oven.

-

Method 2: Synthesis via the Pfitzinger Reaction

This protocol outlines the synthesis using 6,7-dimethylisatin and acetophenone.

Materials:

-

6,7-Dimethylisatin

-

Acetophenone

-

Potassium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Activated charcoal

Procedure:

-

Preparation of Potassium Isatinate: In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a concentrated solution. To this, add 6,7-dimethylisatin (1.0 equivalent) and stir until the isatin ring opens to form the potassium salt of the corresponding isatinic acid.

-

Addition of Acetophenone: To the stirred solution, add acetophenone (1.1 equivalents) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 10-12 hours, monitoring the reaction by TLC.

-

Work-up and Isolation: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the crude product. Filter the solid and wash with water.

-

Purification: The purification procedure is identical to that described in the Doebner reaction protocol (Step 5).

Visualizing the Synthetic Pathways

The Doebner Reaction Pathway

Caption: The Doebner reaction workflow for synthesizing the target molecule.

The Pfitzinger Reaction Pathway

Caption: The Pfitzinger reaction workflow for synthesizing the target molecule.

Characterization and Data Analysis

The structural confirmation of the synthesized this compound is achieved through standard analytical techniques.

Spectroscopic Data (Predicted and Analog-Based)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Two distinct singlets for the two methyl groups. A broad singlet for the carboxylic acid proton (typically >10 ppm). |

| ¹³C NMR | Resonances for the quinoline and phenyl carbons in the aromatic region (approx. 120-150 ppm). A downfield signal for the carboxylic acid carbon (>165 ppm). Signals for the two methyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (299.34 m/z). |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹). C=C and C=N stretching vibrations in the aromatic region (approx. 1450-1600 cm⁻¹). |

Conclusion

The synthesis of this compound is readily achievable through well-established and versatile methods such as the Doebner and Pfitzinger reactions. The choice of synthetic route will largely depend on the commercial availability and cost of the requisite starting materials, namely 3,4-dimethylaniline or 6,7-dimethylisatin. The isolation and purification of the final product are straightforward, typically involving precipitation and acid-base extraction. This guide provides a solid foundation for researchers and drug development professionals to synthesize and study this and other related quinoline-4-carboxylic acid derivatives, paving the way for the discovery of new therapeutic agents.

References

- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Doebner reaction - Wikipedia [en.wikipedia.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound (436096-53-6) for sale [vulcanchem.com]

- 9. mzCloud – 7 Methyl 2 phenylquinoline 4 carboxylic acid [mzcloud.org]

An In-depth Technical Guide to 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid Derivatives and Analogs

This guide provides a comprehensive technical overview of 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, chemical properties, and biological activities of this important class of compounds. This document delves into the synthetic methodologies, mechanisms of action, and structure-activity relationships, offering field-proven insights and detailed experimental protocols.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their wide array of biological activities. The rigid bicyclic structure of the quinoline core serves as a versatile scaffold for the development of therapeutic agents with applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents. The substitution pattern on the quinoline ring system plays a crucial role in modulating the physicochemical properties and biological efficacy of these molecules. Among these, 2-phenylquinoline-4-carboxylic acid derivatives have emerged as a particularly promising chemotype, with the presence of a phenyl group at the 2-position and a carboxylic acid at the 4-position being key for various biological interactions.[1][2] This guide will focus specifically on the 7,8-dimethyl substituted analogs, exploring how these modifications influence their synthesis and biological potential.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be efficiently achieved through well-established named reactions, primarily the Pfitzinger and Doebner reactions. The choice of reaction often depends on the availability of starting materials and the desired substitution pattern.

The Pfitzinger Reaction

The Pfitzinger reaction, a robust method for the synthesis of quinoline-4-carboxylic acids, involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] To synthesize the 7,8-dimethyl analog, a non-commercially available substituted isatin would be required. A more practical approach involves using unsubstituted isatin and a substituted α-methylene ketone. However, for the specific synthesis of this compound, the Doebner reaction is often more direct.

A general mechanism for the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[2]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid [5]

This protocol describes a general procedure that can be adapted for the synthesis of various 2-substituted quinoline-4-carboxylic acids.

-

Reagents and Materials:

-

Isatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

95% Ethanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

-

Procedure:

-

Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to pale yellow as the isatin ring opens to form the potassium salt of isatinic acid. Continue stirring at room temperature for 30-45 minutes.

-

Addition of Carbonyl Compound: Slowly add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Acidify the solution to approximately pH 4 with concentrated HCl. A precipitate will form.

-

Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

The Doebner Reaction

The Doebner reaction provides a more direct route to this compound by utilizing the appropriately substituted aniline.[6][7] This one-pot, three-component synthesis involves the reaction of an aniline (in this case, 3,4-dimethylaniline), an aldehyde (benzaldehyde), and pyruvic acid.[8][9]

The reaction mechanism is thought to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration and oxidation to form the aromatic quinoline ring.[10]

Experimental Protocol: Doebner Synthesis of this compound

This protocol is adapted from general Doebner reaction procedures.[1]

-

Reagents and Materials:

-

3,4-Dimethylaniline

-

Benzaldehyde

-

Pyruvic Acid

-

Ethanol

-

Trifluoroacetic Acid (catalytic amount)

-

Ice water

-

Aqueous Potassium Carbonate (K₂CO₃) solution

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, an equimolar mixture of 3,4-dimethylaniline and benzaldehyde in ethanol is refluxed for 1 hour.

-

Pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are then added to the reaction mixture.

-

The reaction is further refluxed for 12 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured slowly into ice water with vigorous stirring.

-

The resulting solid precipitate is collected by filtration.

-

The crude product is then dissolved in an aqueous K₂CO₃ solution to form the carboxylate salt and filtered to remove any non-acidic impurities.

-

The filtrate is then acidified with HCl to a pH of 4-5 to precipitate the purified carboxylic acid.

-

The final product is collected by filtration, washed with cold water, and dried.

-

Physicochemical Properties

The introduction of the 7,8-dimethyl groups onto the 2-phenylquinoline-4-carboxylic acid scaffold influences its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO₂ | N/A |

| Molecular Weight | 291.35 g/mol | N/A |

| IUPAC Name | This compound | N/A |

Biological Activities and Mechanisms of Action

Derivatives of 2-phenylquinoline-4-carboxylic acid are known to exhibit a broad range of biological activities, with the specific substitutions on the quinoline and phenyl rings playing a critical role in determining their potency and selectivity.

Anticancer Activity

Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[11][12][13][14] Aberrant HDAC activity is often associated with tumorigenesis, making them attractive targets for cancer therapy. The 2-phenylquinoline-4-carboxylic acid moiety often serves as the "cap" group in HDAC inhibitor design, interacting with residues at the entrance of the enzyme's active site.[15]

The general structure of these HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a cap group that interacts with the surface of the enzyme. The 2-phenylquinoline-4-carboxylic acid core provides a rigid and sterically demanding cap group that can be further functionalized to optimize binding affinity and selectivity for different HDAC isoforms.[11][14]

Experimental Protocol: In Vitro HDAC Inhibition Assay [11]

This protocol outlines a general method for assessing the HDAC inhibitory activity of synthesized compounds.

-

Materials:

-

HeLa cell nuclear extract (as a source of HDAC enzymes)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Trichostatin A (TSA) or SAHA (as a positive control)

-

Synthesized quinoline derivatives

-

96-well black microplates

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

-

In a 96-well plate, add the HeLa nuclear extract to each well.

-

Add the test compounds or control to the respective wells.

-

Incubate the plate at 37°C for a specified time.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate at 37°C for a further period.

-

Stop the reaction by adding a developer solution (containing a protease to cleave the deacetylated substrate).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| D28 (a 2-phenylquinoline-4-carboxylic acid derivative) | K562 (Leukemia) | 1.02 | [11] |

| D28 | U266 (Myeloma) | 1.08 | [11] |

| D28 | MCF-7 (Breast) | 5.66 | [11] |

| D28 | A549 (Lung) | 2.83 | [11] |

| 6c (a quinoline derivative) | SKOV-3 (Ovarian) | 7.84 | [16] |

| 6c | HepG2 (Liver) | 13.68 | [16] |

Derivatives of 2-phenylquinoline-4-carboxylic acid have also been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[17][18][19] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells, making DHODH a validated target for anticancer drug development.[17]

The mechanism of inhibition involves the binding of the quinoline-4-carboxylic acid moiety within the ubiquinone binding pocket of the DHODH enzyme. The carboxylic acid group is crucial for this interaction, forming a salt bridge with a key arginine residue in the active site. The 2-phenyl group and other substitutions on the quinoline ring occupy a largely hydrophobic pocket, and modifications in this region can significantly impact the inhibitory potency.[17]

| Compound ID | Target | IC50 (nM) | Reference |

| 41 (a 2-aryl-quinoline-4-carboxylic acid) | DHODH | 9.71 ± 1.4 | [17] |

| 43 (a 2-aryl-quinoline-4-carboxylic acid) | DHODH | 26.2 ± 1.8 | [17] |

Antibacterial Activity

Quinoline derivatives have a long history as antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. The 2-phenylquinoline-4-carboxylic acid scaffold has also been explored for its antibacterial properties. These compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][20][21][22][23]

The exact mechanism of antibacterial action for this specific class of quinolines is not as well-defined as that of the fluoroquinolones (which target DNA gyrase and topoisomerase IV). However, it is believed that they may act on various bacterial targets, and their efficacy is highly dependent on the substitution pattern which influences their ability to penetrate the bacterial cell wall and interact with intracellular components.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [1]

This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial strains.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Synthesized quinoline derivatives

-

Standard antibiotics (e.g., ampicillin, gentamicin) as positive controls

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compounds and control antibiotics in MHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a₄ (a 2-phenyl-quinoline-4-carboxylic acid derivative) | Staphylococcus aureus | 64 | [1] |

| 5a₇ (a 2-phenyl-quinoline-4-carboxylic acid derivative) | Escherichia coli | 128 | [1] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline and phenyl rings.

-

Substituents on the Quinoline Ring: The presence of the 7,8-dimethyl groups can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. The specific positioning of these methyl groups can also influence the overall conformation of the molecule and its interaction with biological targets.

-

Substituents on the 2-Phenyl Ring: Modifications to the phenyl ring at the 2-position can have a profound impact on activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its ability to form hydrogen bonds or other interactions with target proteins. The steric bulk of these substituents is also a critical factor.

-

The 4-Carboxylic Acid Group: As highlighted in the mechanisms of action, the carboxylic acid at the 4-position is often essential for activity, particularly in the inhibition of enzymes like DHODH where it forms a key salt bridge. Esterification or amidation of this group can significantly alter the biological profile of the compound.

Conclusion and Future Perspectives

This compound and its analogs constitute a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their synthesis is readily achievable through established methods, allowing for the generation of diverse libraries for biological screening. The demonstrated anticancer and antibacterial activities, coupled with the potential for fine-tuning their properties through chemical modification, make them attractive candidates for further drug discovery and development efforts. Future research in this area will likely focus on the synthesis of novel analogs with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action and in vivo efficacy.

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Doebner-Miller_reaction [chemeurope.com]

- 8. prepchem.com [prepchem.com]

- 9. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the analysis of this specific quinoline derivative.

Introduction: The Structural Significance of this compound

This compound is a member of the quinoline carboxylic acid family, a class of compounds renowned for their diverse biological activities.[1][2] The specific substitution pattern of this molecule—a phenyl group at the 2-position, a carboxylic acid at the 4-position, and two methyl groups on the carbocyclic ring—creates a unique electronic and steric environment that dictates its chemical behavior and potential as a pharmacophore.[3][4] Accurate and thorough spectroscopic analysis is therefore paramount for confirming its identity, purity, and for understanding its structure-activity relationships.

The molecular structure features a bicyclic quinoline core, which is a fusion of a benzene ring and a pyridine ring.[5] This heterocyclic system is substituted with methyl groups at positions 7 and 8, a phenyl group at position 2, and a carboxylic acid group at position 4.[6] These substituents significantly influence the electron distribution within the aromatic system, which in turn governs the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure verification.

Theoretical Basis and Causality of Experimental Choices

The quinoline ring system presents a complex set of proton and carbon signals in NMR spectra due to the varied electronic environments of the nuclei.[5] The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents. The phenyl group, being an electron-withdrawing group (by induction) and a resonance-donating/withdrawing group, will deshield adjacent protons. The carboxylic acid group is strongly electron-withdrawing, significantly affecting the chemical shift of the proton at the 5-position. The electron-donating methyl groups will shield the protons on the carbocyclic ring.[7]

Given the complexity of the aromatic region, a standard one-dimensional ¹H NMR spectrum may not be sufficient for complete assignment. Therefore, two-dimensional techniques such as COSY (Correlation Spectroscopy) are invaluable for establishing proton-proton coupling networks.[5] ¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, is used to identify the carbon skeleton and distinguish between methyl, methine, and quaternary carbons.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Recommended) Acquire a COSY spectrum to establish ¹H-¹H correlations.

-

(Optional) Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types.

-

Predicted Spectral Data and Interpretation

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the methyl, aromatic, and carboxylic acid protons.

-

Methyl Protons: Two singlets are expected in the upfield region (around 2.2-2.6 ppm), corresponding to the two methyl groups at positions 7 and 8.

-

Aromatic Protons: The aromatic region (7.0-9.0 ppm) will be complex. The protons on the quinoline and phenyl rings will appear as multiplets. The H5 proton is expected to be significantly downfield due to the deshielding effect of the nearby carboxylic acid group.

-

Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (>12 ppm), which is characteristic of a carboxylic acid proton. This signal will be exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | > 12.0 | br s |

| Aromatic H | 7.0 - 9.0 | m |

| 7-CH₃ | ~2.4 | s |

| 8-CH₃ | ~2.3 | s |

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at a downfield chemical shift (around 165-175 ppm).

-

Aromatic Carbons: A number of signals are expected in the aromatic region (120-150 ppm) for the quinoline and phenyl ring carbons.

-

Methyl Carbons: Two signals in the upfield region (around 15-25 ppm) will correspond to the two methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 175 |

| Aromatic C | 120 - 150 |

| 7-CH₃ | 15 - 25 |

| 8-CH₃ | 15 - 25 |

It is important to note that the chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions.[7][8] Therefore, it is crucial to report the concentration at which the spectra were acquired.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Theoretical Basis

The absorption of infrared radiation excites molecular vibrations. The frequency of the absorbed radiation is characteristic of the bond type and its environment. For this compound, the most informative regions of the IR spectrum will be those corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C and C=N stretches of the aromatic rings, and the C-H stretches of the methyl and aromatic groups.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted Spectral Data and Interpretation

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, strong |

| C-H (Aromatic) | 3100 - 3000 | Medium to weak |

| C-H (Methyl) | 2980 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, sharp |

| C=C / C=N (Aromatic) | 1620 - 1450 | Medium to strong, multiple bands |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |

| C-H out-of-plane bending | 900 - 675 | Medium to strong |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption confirms the presence of the carboxylic acid group. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Theoretical Basis and Ionization Method Selection

For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, allowing for accurate molecular weight determination.[11][12] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing further structural information.

Experimental Protocol: ESI-MS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The mass spectrum is acquired over a suitable mass range. For MS/MS, the ion of interest (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID).

Predicted Spectral Data and Interpretation

-

Molecular Ion: The ESI mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 292.1332 or the deprotonated molecule [M-H]⁻ at m/z 290.1186. The molecular formula is C₁₉H₁₅NO₂.

-

Fragmentation: The fragmentation of the quinoline ring is a key diagnostic feature. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules such as CO₂ from the carboxylic acid group. The phenyl group at the 2-position can also influence the fragmentation pattern.[11][13]

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Theoretical Basis

The extended π-system of the 2-phenylquinoline core allows for π → π* electronic transitions upon absorption of UV-Vis radiation. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent polarity.

Experimental Protocol

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). A series of dilutions may be necessary to obtain a spectrum with absorbance values within the optimal range (0.1 - 1.0).

-

Data Acquisition: The UV-Vis spectrum is recorded against a solvent blank.

Predicted Spectral Data and Interpretation

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the phenylquinoline chromophore. Typically, quinoline derivatives exhibit two or three main absorption bands in the UV region. The presence of the phenyl group at the 2-position will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.

Table 4: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) |

| π → π | 250 - 280 |

| π → π | 320 - 350 |

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, mass spectrometry determines the molecular weight and aids in structural confirmation through fragmentation analysis, and UV-Vis spectroscopy probes the electronic structure of the conjugated system. Together, these methods provide a robust and self-validating framework for the unambiguous characterization of this important molecule, which is essential for its further development in research and pharmaceutical applications.

Caption: Integrated Spectroscopic Analysis Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound (436096-53-6) for sale [vulcanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 10. researchgate.net [researchgate.net]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract